molecular formula C17H20N2O B2817294 1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL CAS No. 188879-36-9

1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL

Cat. No.: B2817294
CAS No.: 188879-36-9
M. Wt: 268.36
InChI Key: LDUXAULZICUOCV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL is a compound with the molecular formula C17H20N2O and a molecular weight of 268.36 g/mol It is characterized by a piperidine ring substituted with a benzyl group and a pyridin-3-yl group

Preparation Methods

The synthesis of 1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with benzyl bromide and pyridine under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-pyridin-3-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(16-7-4-10-18-13-16)8-11-19(12-9-17)14-15-5-2-1-3-6-15/h1-7,10,13,20H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUXAULZICUOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CN=CC=C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(α) A solution of 16.7 g (106 mmol) of 3-bromo-pyridine in 200 ml of tert-butyl methyl ether was cooled to -75° C. Thereto there was added dropwise within 45 minutes a solution of 66 ml (106 mmol) of n-butyllithium (1.6M in hexane) and the mixture was stirred at -75° C. for one hour. Subsequently, a solution of 10.0 g (52.8 mmol) of 1-benzyl-4-piperidone in 50 ml of tert-butyl methyl ether was added dropwise at -70° C. to -75° C. and thereafter the mixture was stirred for 2 hours. Subsequently, the mixture was left to warm to room temperature. Thereafter, it was hydrolyzed with 50 ml of water and extracted with 100 ml of ethyl acetate. The organic phase was dried over magnesium sulphate and finally the solvent was evaporated under reduced pressure, with the product beginning to separate. From the evaporated mother liquor there were isolated by crystallization from a mixture of ethyl acetate and hexane a further 1.9 g, so that a total of 8.4 g (60% of theory) of 1'-benzyl-2',3',5',6'-tetrahydro-1'H-[3,4']bipyridinyl-4'-ol were obtained as a colourless solid; MS: 268 (M+H)+.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
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10 g
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reactant
Reaction Step Three
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50 mL
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solvent
Reaction Step Three
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Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

(Apparatus: 1 I three-necked flask with nitrogen balloon) Magnesium (5.7 g) was initially introduced into anhydrous ether (125 ml), 1,1-dibromoethane (0.5 g) and isopropyl chloride (17.3 ml) were added dropwise and the mixture was stirred for 15 min to initiate the magnesium. A solution of 3-bromopyridine (25 g) in anhydrous tetrahydrofuran (400 ml) was added dropwise at 40° C. over the course of 20 min and the mixture was then refluxed for 2 h. A solution of 1-benzylpiperidin-4-one (30 g) in anhydrous tetrahydrofuran (100 ml) was finally added dropwise at 40° C. over the course of 20 min and the mixture was stirred at room temperature overnight. Thin layer chromatography control: 10% methanol in chloroform. The reaction mixture was hydrolysed with water (50 ml) at 0° C. and filtered over Celite. Extraction was carried out with methylene chloride (2×100 ml) and the combined organic phases were washed with water (50 ml), dried over sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography (Alox neutral) with 5% methanol in chloroform. Yield: 8.2 g (19%)
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
17.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
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400 mL
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solvent
Reaction Step Five
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30 g
Type
reactant
Reaction Step Six
Quantity
100 mL
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solvent
Reaction Step Six
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0 (± 1) mol
Type
solvent
Reaction Step Seven

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